n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine
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Overview
Description
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine typically involves the alkylation of quinoxalin-2(1H)-one derivatives. One common method is the visible-light-promoted direct C3 alkylation of quinoxalin-2(1H)-ones using unactivated alkyl iodides as alkylation reagents . This reaction occurs under metal- and external photocatalyst-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and sustainable methods. Heterogeneous catalytic reactions, such as those involving graphitic phase carbon nitride or metal-organic frameworks, can be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, each with distinct biological and chemical properties .
Scientific Research Applications
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It finds use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The valine component enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic nitrogen-containing heterocyclic compound with diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical and biological characteristics.
Uniqueness
The combination of quinoxaline and valine provides a versatile scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
21704-84-7 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-methyl-2-[methyl(quinoxaline-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)13(15(20)21)18(3)14(19)12-8-16-10-6-4-5-7-11(10)17-12/h4-9,13H,1-3H3,(H,20,21) |
InChI Key |
IDFSTOUGEUIEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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